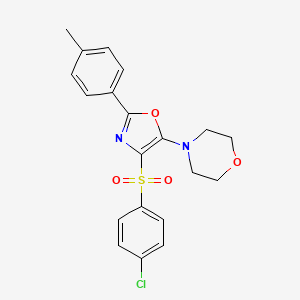

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl and a tolyl group

Propriétés

IUPAC Name |

4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S/c1-14-2-4-15(5-3-14)18-22-19(20(27-18)23-10-12-26-13-11-23)28(24,25)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWZJVVZOMIAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

- 4-(4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

- 4-(4-((4-Nitrophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine

Uniqueness

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents, such as bromophenyl or nitrophenyl groups, which may have different electronic and steric properties.

Activité Biologique

4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine is a synthetic compound that incorporates a complex structure featuring a morpholine ring, an oxazole moiety, and a chlorophenyl sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 413.89 g/mol. The presence of various functional groups such as sulfonamide and oxazole suggests multiple mechanisms of action against biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₃O₃S |

| Molecular Weight | 413.89 g/mol |

| Melting Point | Not Available |

| Solubility | Not Available |

Antibacterial Activity

Studies have indicated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria, leading to their antimicrobial effects . The compound's structural components may enhance its interaction with bacterial enzymes, resulting in effective inhibition.

Anticancer Potential

The potential anticancer activity of this compound is also noteworthy. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including enzyme inhibition and modulation of signaling pathways related to cell proliferation .

Study 1: Antimicrobial Evaluation

A study conducted on piperidine derivatives bearing similar functional groups demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide moieties significantly inhibited bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Enzyme Inhibition

Research has shown that derivatives of the compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, indicating potential therapeutic applications for cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival and proliferation.

- Cell Membrane Disruption : Potential effects on fungal cell membranes leading to cell death.

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine?

- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a substituted oxazole precursor under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .

Oxazole ring formation : Cyclization of intermediates using reagents like ethyl acetoacetate and chlorinating agents (e.g., PCl₅) to form the oxazole core .

Morpholine incorporation : Coupling the oxazole intermediate with morpholine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-morpholine linkage .

- Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to avoid byproducts like over-chlorinated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic symmetry with P̄1 space group, as seen in isostructural analogs) .

- NMR (¹H/¹³C) : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.6–4.1 ppm) and verify substituent positions .

- IR spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretches ~1350 cm⁻¹, oxazole C=N ~1650 cm⁻¹) .

Q. How can HPLC and LC-MS be optimized for purity analysis?

- Methodology :

- Column selection : Use C18 reverse-phase columns with mobile phases like acetonitrile/water (0.1% formic acid) for resolution of polar sulfonyl and morpholine groups .

- MS parameters : Employ ESI+ mode to detect [M+H]⁺ ions; calibrate for high molecular weight (~450–500 Da) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

- Methodology :

- Analyze single-crystal XRD data (e.g., CCDC-2239857 analogs) to identify π-π stacking (3.5–4.0 Å) between aryl groups and hydrogen bonds (e.g., C–H⋯O sulfonyl interactions) .

- Compare isostructural chloro/fluoro derivatives to assess halogen bonding’s role in lattice stability .

Q. How does substitution at the p-tolyl or chlorophenyl groups affect bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Computational modeling : Dock modified structures into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinity changes .

Q. What strategies mitigate stability issues under oxidative/reductive conditions?

- Methodology :

- Stability assays : Expose the compound to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via HPLC.

- Structural modifications : Introduce steric hindrance (e.g., bulkier aryl groups) near the sulfonyl moiety to resist reduction .

Q. Can computational methods predict solubility and bioavailability?

- Methodology :

- DFT calculations : Compute logP (e.g., using ChemAxon) to estimate lipophilicity. Correlate with experimental solubility in DMSO/PBS .

- ADMET prediction : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) based on morpholine’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.